molecular formula C16H18ClNO4S B4242030 5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B4242030
M. Wt: 355.8 g/mol
InChI Key: LAVPPOGJHMTDAT-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 2-methoxy-5-methylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted sulfonamides, while oxidation and reduction can modify the aromatic ring.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new antibiotics or anti-inflammatory agents.

    Biological Studies: The compound can be used to study the mechanisms of action of sulfonamides and their interactions with biological targets.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing essential nutrients, leading to their death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-methylphenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-methoxyphenyl)benzenesulfonamide

Uniqueness

What sets 5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the chloro substituent, provides a unique combination that can be exploited for various applications.

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-4-22-15-8-6-12(17)10-16(15)23(19,20)18-13-9-11(2)5-7-14(13)21-3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPPOGJHMTDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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